2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Overview
Description
2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring fused with pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Pyridine Moieties: The pyridine rings are introduced via nucleophilic substitution reactions, where pyridine derivatives react with the pyrrolidine intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.
Catalysts: The use of catalysts such as palladium or platinum can enhance reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated pyridine derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer oxygen-containing functional groups.
Substituted Derivatives: Compounds with various substituents replacing original functional groups.
Scientific Research Applications
2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures.
Pyridine Derivatives: Compounds with similar pyridine ring structures.
Carboxylic Acids: Compounds with similar carboxylic acid functional groups.
Uniqueness: 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is unique due to its specific combination of pyrrolidine and pyridine rings, along with the carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application.
Properties
IUPAC Name |
2-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(20)12-3-1-7-17-14(12)18-10-2-4-13(18)11-5-8-16-9-6-11/h1,3,5-9,13H,2,4,10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSGINWTCHBMKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378087 | |
Record name | 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-93-9 | |
Record name | 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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